2-Diazenyl-5-nitrothiazole
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Overview
Description
2-Diazenyl-5-nitrothiazole is a heterocyclic compound that belongs to the class of azo dyes. It is characterized by the presence of a diazenyl group (-N=N-) and a nitro group (-NO2) attached to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Diazenyl-5-nitrothiazole can be synthesized through a traditional diazo-coupling method. The process typically involves the reaction of 2-amino-5-nitrothiazole with a diazonium salt in an acidic medium. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and to promote the coupling reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch processes where the reactants are mixed in reactors under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pH, and reaction time, leading to high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Diazenyl-5-nitrothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitronium ions (NO2+) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or further oxidized products.
Reduction: Formation of 2-amino-5-nitrothiazole.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Diazenyl-5-nitrothiazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anti-tuberculosis and anti-inflammatory agent.
Industry: Utilized in the production of dyes and pigments for textiles, cosmetics, and food coloring.
Mechanism of Action
The mechanism of action of 2-Diazenyl-5-nitrothiazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The thiazole ring can also interact with specific molecular targets, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrothiazole: A precursor in the synthesis of 2-Diazenyl-5-nitrothiazole.
2-Amino-5-phenylthiazole: Another thiazole derivative with similar structural features.
2-Amino-5-methylthiazole: A thiazole compound with a methyl group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of both a diazenyl and a nitro group, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest .
Properties
CAS No. |
182493-96-5 |
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Molecular Formula |
C3H2N4O2S |
Molecular Weight |
158.135 |
IUPAC Name |
(5-nitro-1,3-thiazol-2-yl)diazene |
InChI |
InChI=1S/C3H2N4O2S/c4-6-3-5-1-2(10-3)7(8)9/h1,4H |
InChI Key |
IBZCZYKRXODAFF-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=N1)N=N)[N+](=O)[O-] |
Synonyms |
Thiazole, 2-diazenyl-5-nitro- |
Origin of Product |
United States |
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